methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pent-4-en-1-yloxy side chain. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Alkylation: The hydroxyl group is alkylated with pent-4-en-1-yl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the pent-4-en-1-yloxy side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The pent-4-en-1-yloxy side chain can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Epoxides: Formed from the oxidation of the pent-4-en-1-yloxy side chain.
Alcohols: Formed from the reduction of the ester group.
Free amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of the pent-4-en-1-yloxy side chain.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(phenylmethoxy)propanoate: Contains a phenylmethoxy group instead of the pent-4-en-1-yloxy side chain.
Uniqueness
The presence of the pent-4-en-1-yloxy side chain in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate provides unique reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.
Biological Activity
Methyl (2S)-2-(tert-butoxycarbonylamino)-3-pent-4-enoxy-propanoate, also known as (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(pent-4-en-1-yloxy)propanoate, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound features a unique structure characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pent-4-en-1-yloxy side chain. The molecular formula is C11H19NO4 with a molecular weight of approximately 229.28 g/mol. Its stereochemistry is crucial for its biological activity, particularly in interactions with biological macromolecules.
The biological activity of this compound can be attributed to its ability to act as a prodrug. The Boc group can be cleaved in vivo, releasing the active amine which may interact with various molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.
1. Drug Development
Research indicates that this compound serves as an intermediate in the synthesis of various bioactive molecules. Its structural features allow for the development of chiral pharmaceuticals, which are essential for enhancing drug efficacy and reducing side effects.
2. Enzyme Mechanisms
The compound has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with enzymes makes it a valuable tool for understanding catalytic processes.
3. Synthetic Applications
In organic synthesis, it is employed as an intermediate for creating complex organic molecules and natural products. The presence of the pent-4-en-1-yloxy side chain provides unique reactivity that facilitates further functionalization.
Case Studies
Several studies have highlighted the utility of this compound in various research contexts:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
- Chiral Synthesis : Research published in the European Journal of Organic Chemistry emphasized its role in the stereoselective synthesis of proline-derived dipeptide scaffolds, showcasing its importance in peptide chemistry .
Comparative Analysis
A comparison with similar compounds reveals unique properties attributed to the pent-4-en-1-yloxy side chain:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | Hydroxyl group instead of pent-4-en-1-yloxy | Less reactive compared to the target compound |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(phenylmethoxy)propanoate | Phenylmethoxy group | Different binding affinities and reactivities |
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pent-4-enoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-6-7-8-9-19-10-11(12(16)18-5)15-13(17)20-14(2,3)4/h6,11H,1,7-10H2,2-5H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVLDATEWKNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCC=C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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